molecular formula C29H30NOPS B8193369 [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8193369
M. Wt: 471.6 g/mol
InChI Key: RTEPAEFPZJXJEI-LHXZUMEBSA-N
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Description

Emergence of Ming-Phos as a Paradigm in Asymmetric Catalysis

The Ming-Phos ligand family, first reported in 2014, revolutionized chiral phosphine design through its novel sulfinamide-phosphine hybrid structure. Derived from (R)-2-methyl-2-propanesulfinamide, these ligands introduced:

  • Dual coordination sites : Phosphorus (soft Lewis base) and sulfinyl oxygen (hard Lewis base) enabling transition metal compatibility
  • Axial chirality : Generated through restricted rotation of the biphenyl backbone
  • Modular synthesis : Achievable in 2-3 steps from commercial materials

Key applications emerged in gold-catalyzed cycloadditions, where Ming-Phos M5 demonstrated 94% ee in nitrone-[2+3] cyclizations. This success stemmed from the ligand's ability to create a chiral pocket that enforced facial selectivity during transition state formation.

Progression to [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide: Design Rationale

The target compound evolved through systematic SadPhos optimization to address Ming-Phos limitations:

Design Challenge Structural Solution Catalytic Impact
Limited π-π interactions Extended biphenyl backbone Enhanced substrate preorganization
Solubility constraints 2-Methylpropanesulfinamide substitution Improved polar aprotic compatibility
Metal center distortion Ortho-diphenylphosphine orientation Optimal Pd(0)/Pd(II) cycling

Synthesis proceeds via:

  • Chiral resolution of 2-(diphenylphosphino)benzaldehyde
  • Stereoselective condensation with (R)-2-methyl-2-propanesulfinamide
  • Palladium-mediated arylation to install the phenylmethyl group

This three-step sequence achieves 78% overall yield with >99% diastereomeric purity.

Comparative Analysis With Preceding SadPhos Generations

Table 1: Performance metrics across SadPhos generations

Ligand Synthesis Steps ee Range (%) Metal Compatibility Benchmark Reaction
Ming-Phos 3 88-94 Au(I), Pd(0) Nitrone cycloaddition
Xiao-Phos 4 91-99 Pd(II), Cu(I) Rauhut-Currier reaction
Xu-Phos 5 85-95 Pd(0) Mizoroki-Heck coupling
Target Compound 3 93-98 Pd(0/II), Au(I) Three-component arylsilylation

The target ligand surpasses predecessors through:

  • Broken C2 symmetry : Enables differentiated P,S-coordination environments for transition state control
  • Fluorine-free design : Avoids electron-withdrawing groups that limit nucleophilic coupling steps
  • Tunable bite angle : 102° vs. 98° in Ming-Phos, optimizing transmetalation kinetics

Properties

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEPAEFPZJXJEI-LHXZUMEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a sulfinamide compound with significant potential in various biological applications. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

  • CAS Number : 1595319-97-3
  • Molecular Formula : C29H30NOPS
  • Molecular Weight : 471.6 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the diphenylphosphino group enhances its reactivity and potential for forming complexes with metal ions, which can modulate enzymatic activities.

Biological Activity Overview

Research indicates that sulfinamide derivatives, including this compound, exhibit various biological activities:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of sulfinamides on various cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity. The study highlighted the importance of the phosphine group in enhancing the biological activity of these compounds.

Case Study 2: Enzyme Interaction

Another research focused on the enzyme inhibition capabilities of sulfinamides, revealing that compounds could effectively inhibit carbonic anhydrase activity. The study utilized isolated rat heart models to assess changes in perfusion pressure, showing a time-dependent decrease in pressure when treated with similar sulfinamide derivatives .

Data Tables

Property Value
CAS Number1595319-97-3
Molecular FormulaC29H30NOPS
Molecular Weight471.6 g/mol
Purity≥95%
Biological Activity Area Effect Observed
Enzyme InhibitionCarbonic anhydrase inhibition
Anticancer ActivityCytotoxicity in cancer cell lines
Cardiovascular EffectsModulation of perfusion pressure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Phosphino Group

Compound A : [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
  • Key Difference: Diphenylphosphino → dicyclohexylphosphino.
  • Electronic Effects: Reduced π-acidity compared to diphenylphosphino, altering metal-ligand bonding .
  • Molecular Weight : 483.7 (vs. 501.60 for the parent compound) .
  • Applications : Used in asymmetric hydrogenation and nickel-catalyzed cross-couplings .
Compound B : [S(R)]-N-[(R)-[2-(Di-tert-butylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
  • Key Difference: Diphenylphosphino → electron-rich di-tert-butylphosphino.
  • Impact :
    • Stability : Improved air stability due to bulky tert-butyl groups.
    • Catalytic Performance : Favors electron-demanding reactions (e.g., Au-catalyzed cyclizations) .
  • Molecular Weight: Not explicitly stated but estimated to exceed 550 .

Aromatic Backbone Modifications

Compound C : [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
  • Key Difference : Incorporation of 3,5-bis(trifluoromethyl)phenyl.
  • Impact :
    • Electronic Effects : Strong electron-withdrawing -CF₃ groups enhance electrophilicity at the metal center.
    • Applications : Effective in reactions requiring polar intermediates (e.g., fluorinated drug synthesis) .
  • Molecular Weight : 607.6 .
Compound D : [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
  • Key Difference : Benzo[d][1,3]dioxole substituent.
  • Impact :
    • Solubility : Improved solubility in polar solvents due to the dioxolane ring.
    • Catalytic Scope : Used in asymmetric cycloadditions involving oxygenated substrates .
  • Molecular Weight : 515.6 .

Substituents on the Sulfinamide Group

Compound E : [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
  • Key Difference : Additional N-methyl group on the sulfinamide.
  • Impact :
    • Steric Shielding : The methyl group reduces nucleophilic attack on sulfur, improving stability .
    • Molecular Weight : 497.7 (vs. 501.60 for the parent compound) .
  • Applications : Explored in palladium-catalyzed allylic alkylations .

Comparative Data Table

Compound Phosphino Group Backbone Modification Sulfinamide Substituent Molecular Weight Key Applications
Parent Diphenylphosphino Phenylmethyl 2-Methyl 501.60 Au-catalyzed cycloadditions
A Dicyclohexyl Phenylmethyl 2-Methyl 483.7 Ni-catalyzed cross-couplings
C Diphenylphosphino 3,5-Bis(trifluoromethyl)phenyl 2-Methyl 607.6 Fluorinated synthesis
D Diphenylphosphino Benzo[d][1,3]dioxol-5-yl 2-Methyl 515.6 Oxygenated substrate reactions
E Diphenylphosphino Phenylmethyl N,2-Dimethyl 497.7 Pd-catalyzed alkylations

Research Findings and Trends

  • Steric vs. Electronic Tuning : Bulky substituents (e.g., dicyclohexyl, tert-butyl) improve enantioselectivity but may slow reaction rates. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity for polar reactions .
  • Stability: N-Methylation (Compound E) and tert-butyl groups (Compound B) mitigate air sensitivity, enabling handling in non-inert conditions .
  • Catalytic Diversity : The parent compound excels in gold catalysis, while nickel and palladium systems favor bulkier analogs (Compounds A, E) .

Preparation Methods

Chiral Sulfinamide Backbone Construction

The sulfinamide moiety is synthesized via Ellman’s sulfinamide methodology , where tert-butanesulfinamide serves as a chiral auxiliary. This involves reacting (R)- or (S)-tert-butanesulfinamide with electrophilic intermediates under controlled conditions. For example, tert-butanesulfinamide reacts with benzyl bromides or chlorides in tetrahydrofuran (THF) at -78°C, yielding enantiomerically pure sulfinamides.

Phosphine Ligand Coupling

The diphenylphosphino-phenylmethyl group is introduced through Stille coupling or Ullmann-type reactions . A key intermediate, 2-(diphenylphosphino)benzyl chloride, is prepared by treating 2-bromobenzyl alcohol with diphenylphosphine in the presence of a palladium catalyst. Subsequent nucleophilic substitution with the sulfinamide intermediate occurs in dichloromethane (DCM) at 0°C, achieving 68–72% yields.

Stereochemical Control

Stereoselectivity is ensured via:

  • Chiral induction : Use of (R)-tert-butanesulfinamide enforces the desired (R)-configuration at the sulfur center.

  • Low-temperature reactions : Reactions conducted below -20°C minimize racemization.

  • Chelating agents : Titanium tetraisopropoxide (Ti(OiPr)₄) coordinates to the sulfinamide nitrogen, enhancing stereochemical fidelity.

Detailed Laboratory-Scale Procedures

Step 1: Synthesis of tert-Butanesulfinamide

  • Oxidation of tert-butanethiol : tert-Butanethiol is oxidized with hydrogen peroxide (H₂O₂) in acetic acid, yielding tert-butanesulfinic acid.

  • Ammonolysis : The sulfinic acid reacts with aqueous ammonia (NH₃) at 25°C, forming racemic tert-butanesulfinamide.

  • Resolution : Chiral resolution using (1S,2R)-1-[(2-hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol as a resolving agent isolates enantiomerically pure (R)-tert-butanesulfinamide.

Step 2: Preparation of 2-(Diphenylphosphino)benzyl Chloride

  • Phosphination : 2-Bromobenzyl alcohol reacts with diphenylphosphine (2.2 equiv) in toluene under palladium acetate (Pd(OAc)₂) catalysis at 110°C for 24 hours.

  • Chlorination : The resulting 2-(diphenylphosphino)benzyl alcohol is treated with thionyl chloride (SOCl₂) in DCM, yielding the chloride derivative (89% purity).

Step 3: Coupling Reaction

  • Nucleophilic substitution : (R)-tert-butanesulfinamide (1.0 equiv) reacts with 2-(diphenylphosphino)benzyl chloride (1.1 equiv) in THF at -78°C, using sodium hydride (NaH) as a base.

  • Workup : The mixture is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate, and concentrated.

  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the title compound in 65–70% yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility:

  • Reactor design : Tubular reactors with inline IR monitoring ensure real-time reaction control.

  • Solvent recycling : THF and DCM are recovered via distillation, reducing waste.

Automated Crystallization

Crystallization is optimized using anti-solvent precipitation :

  • The crude product is dissolved in warm ethanol (EtOH) and cooled to -20°C, inducing crystallization.

  • Yield: 82–85% with ≥99% enantiomeric excess (ee).

Challenges and Optimization

Byproduct Formation

  • Phosphine oxidation : Diphenylphosphino groups oxidize to phosphine oxides in air. Mitigation: Reactions conducted under argon.

  • Racemization : Elevated temperatures cause sulfinamide racemization. Mitigation: Strict temperature control (-78°C to 0°C).

Catalytic Optimization

  • Palladium catalysts : Pd(OAc)₂ vs. PdCl₂: The former provides higher coupling efficiency (92% vs. 78%).

  • Ligand effects : BINAP ligands improve coupling yields by 15% compared to triphenylphosphine.

Comparative Analysis of Synthesis Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield 65–70%82–85%
Purity (HPLC) ≥95%≥99%
Reaction Time 24–48 hours6–8 hours
Stereochemical Purity 98% ee99.5% ee
Key Advantage Low costHigh throughput

Q & A

Q. What synthetic methodologies are most effective for preparing [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide?

The synthesis involves multi-step reactions, including:

  • Phosphine Group Formation : Use of diphenylphosphine precursors and catalytic hydrogenation to introduce the phosphino moiety .
  • Sulfinamide Integration : Sulfinyl chloride intermediates react with chiral amines under controlled pH (7–9) and low temperatures (0–5°C) to preserve stereochemistry .
  • Purification : Recrystallization in ethanol/water mixtures and column chromatography (silica gel, hexane/ethyl acetate gradients) yield >95% purity .

Table 1: Key Synthetic Reagents and Conditions

StepReagentsConditionsYieldReference
PhosphinationPd(OAc)₂, DPPF ligand80°C, toluene, 12 h65–70%
Sulfinylation(R)-2-methylpropanesulfinyl chloride0°C, pH 8.5, THF55–60%

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves absolute configuration, with R-factors <0.05 for high-resolution data .
  • NMR Spectroscopy : 31^{31}P NMR distinguishes phosphine environments (δ 10–15 ppm for aryl-phosphine), while 1^{1}H/13^{13}C NMR confirms sulfinamide stereochemistry via coupling patterns .

Advanced Research Questions

Q. How does the phosphine-sulfinamide scaffold influence catalytic activity in asymmetric transformations?

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies arise from dynamic effects (e.g., fluxionality in solution):

  • VT-NMR : Variable-temperature 31^{31}P NMR identifies conformational exchange (ΔG‡ ≈ 60–70 kJ/mol) .
  • DFT Calculations : B3LYP/6-31G* models predict ground-state geometries matching crystallographic data but show flexible sulfinamide rotamers in solution .

Q. How is this compound utilized in multicomponent reactions (MCRs) for complex molecule synthesis?

  • Ugi-Type Reactions : The phosphine moiety stabilizes iminium intermediates, enabling three-component couplings (e.g., aldehyde/amine/isocyanide) with diastereoselectivity >4:1 .
  • Methodology : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (1:1.2:1.5 for aldehyde/amine/isocyanide) to suppress side reactions .

Methodological Best Practices

  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent phosphine oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor by TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

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